2-(Difluoromethoxy)-4-methylaniline hydrochloride

Catalog No.
S2751645
CAS No.
1431962-99-0
M.F
C8H10ClF2NO
M. Wt
209.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethoxy)-4-methylaniline hydrochloride

CAS Number

1431962-99-0

Product Name

2-(Difluoromethoxy)-4-methylaniline hydrochloride

IUPAC Name

2-(difluoromethoxy)-4-methylaniline;hydrochloride

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.62

InChI

InChI=1S/C8H9F2NO.ClH/c1-5-2-3-6(11)7(4-5)12-8(9)10;/h2-4,8H,11H2,1H3;1H

InChI Key

BQEMDYFBTKCASQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N)OC(F)F.Cl

solubility

not available

2-(Difluoromethoxy)-4-methylaniline hydrochloride is a chemical compound with the molecular formula C₈H₉ClF₂NO. It is characterized by a difluoromethoxy group and a methyl group attached to an aniline structure, which contributes to its unique properties. The compound appears as a solid and has a molecular weight of approximately 209.621 g/mol. It is primarily utilized in various medicinal applications due to its potential biological activities .

The reactivity of 2-(Difluoromethoxy)-4-methylaniline hydrochloride can be attributed to the functional groups present in its structure. Notable reactions include:

  • Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, making it useful in synthetic organic chemistry.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, forming various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring allows for electrophilic substitution reactions, which can modify the compound for specific applications .

Research indicates that 2-(Difluoromethoxy)-4-methylaniline hydrochloride exhibits significant biological activities. It has been studied for its potential as:

  • Antimicrobial Agents: Preliminary studies suggest effectiveness against certain bacterial strains.
  • Antitumor Activity: Some investigations highlight its potential role in inhibiting tumor growth, though further research is needed to elucidate the mechanisms involved .

Several synthesis methods have been proposed for producing 2-(Difluoromethoxy)-4-methylaniline hydrochloride:

  • Nucleophilic Substitution: Starting with 4-methylaniline, the difluoromethoxy group can be introduced via nucleophilic substitution with suitable difluoromethylating agents.
  • Direct Fluorination: Using fluorination techniques on methoxy-substituted anilines can yield the desired compound.
  • Reduction Reactions: Reduction of nitro derivatives followed by methylation can also be employed to synthesize this compound .

The applications of 2-(Difluoromethoxy)-4-methylaniline hydrochloride are diverse:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals.
  • Research Tool: Its properties make it valuable in biochemical research, particularly in studies involving cell cultures and drug interactions .
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests.

Interaction studies of 2-(Difluoromethoxy)-4-methylaniline hydrochloride focus on its binding affinity and efficacy against biological targets. Key findings include:

  • Protein Binding Studies: Investigations into how this compound binds to proteins involved in drug metabolism, which may influence its pharmacokinetics.
  • Synergistic Effects: Research exploring its combined effects with other compounds to enhance therapeutic efficacy or reduce toxicity .

Several compounds share structural similarities with 2-(Difluoromethoxy)-4-methylaniline hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-(Difluoromethoxy)-2-methylphenolHydroxyl group instead of amineExhibits different solubility and reactivity
3-(Difluoromethoxy)-anilineDifferent position of difluoromethoxyVaries in biological activity
N,N-Dimethyl-4-(difluoromethoxy)anilineDimethyl substitution on amineAlters lipophilicity and bioavailability

These compounds highlight the uniqueness of 2-(Difluoromethoxy)-4-methylaniline hydrochloride, particularly in its specific biological activities and potential applications within medicinal chemistry .

The synthesis of fluorinated aromatic amines like 2-(difluoromethoxy)-4-methylaniline hydrochloride is rooted in the evolution of organofluorine chemistry, which began in the 19th century. Key milestones include:

PeriodDevelopmentRelevance to Target Compound
1835Dumas and Péligot synthesized methyl fluoride, the first organofluorine compound.Demonstrated early methods for introducing fluorine into organic molecules.
1862Borodin pioneered halogen exchange (e.g., benzoyl chloride → benzoyl fluoride).Established nucleophilic substitution as a method for fluorine incorporation.
1930s–1940sSwarts and others developed chlorofluorocarbon synthesis using HF and CoF₃.Enabled scalable production of fluorinated intermediates.
Modern EraDirect fluorination with elemental fluorine and catalytic coupling methods.Facilitated the synthesis of complex fluorinated aromatics, including difluoromethoxy groups.

The difluoromethoxy group (-OCF₂H) was first introduced into aromatic systems via nucleophilic substitution, often using difluorochloromethane under alkaline conditions. This approach aligns with methods described in patents for synthesizing similar intermediates, such as 4-(difluoromethoxy)aniline.

Nomenclature and IUPAC Classification

The IUPAC name 2-(difluoromethoxy)-4-methylaniline;hydrochloride reflects its structural hierarchy:

  • Parent Chain: Aniline (benzenamine).
  • Substituents:
    • 2-(Difluoromethoxy): A difluoromethoxy group at the ortho position.
    • 4-Methyl: A methyl group at the para position.
  • Salt Form: Hydrochloride, indicating protonation of the amino group.

Key Identifiers

PropertyValueSource
CAS Number1431962-99-0 (hydrochloride); 39211-56-8 (free base).
SMILESCl.CC1=CC(=C(C=C1)N)OC(F)F
InChI KeyBQEMDYFBTKCASQ-UHFFFAOYSA-N

Role in Modern Synthetic Chemistry

2-(Difluoromethoxy)-4-methylaniline hydrochloride is pivotal in synthesizing fluorinated heterocycles and bioactive molecules.

Synthetic Applications

  • Chlorination Reactions
    The compound undergoes bis-ortho-chlorination with HCl and H₂O₂ to form 2,6-dichloro derivatives, which are intermediates for pyrazinone-based CRF-1 receptor antagonists (e.g., BMS-665053).

  • Catalytic Coupling
    Palladium-catalyzed coupling with dichloropyrazinones enables the synthesis of fluorinated kinase inhibitors or antiviral agents. For example, it is used in preparing S-217622, a SARS-CoV-2 protease inhibitor.

  • Functional Group Transformations

    • Reduction: The hydrochloride salt can be reduced to the free amine for further functionalization.
    • Sulfonylation: Reaction with sulfonyl chlorides generates sulfonamide derivatives.

Comparative Analysis of Fluorinated Aniline Derivatives

CompoundKey ApplicationSynthetic Route
4-(Difluoromethoxy)anilineCRF-1 receptor antagonistsNucleophilic substitution with CHClF₂
2-(Difluoromethoxy)-4-methylanilinePyrazinone-based antiviralsChlorination of methylaniline derivatives
3-(Difluoromethoxy)anilineAgrochemical intermediatesNitro reduction followed by difluoromethoxylation

Molecular Formula and Weight Determination

The molecular formula of 2-(difluoromethoxy)-4-methylaniline hydrochloride is C₈H₁₀ClF₂NO, derived from the systematic substitution of a difluoromethoxy group (-OCF₂) at the 2-position and a methyl group (-CH₃) at the 4-position of an aniline backbone, coupled with a hydrochloride counterion [1] [5]. The molecular weight is 209.62 g/mol, calculated as follows:

ElementQuantityAtomic Weight (g/mol)Contribution (g/mol)
C812.0196.08
H101.00810.08
Cl135.4535.45
F219.0038.00
N114.0114.01
O116.0016.00
Total209.62

This calculation aligns with experimental data from PubChem [1]. The hydrochloride salt formation increases the compound’s polarity compared to the parent amine, enhancing its solubility in polar solvents.

X-ray Crystallographic Characterization

While X-ray crystallographic data for 2-(difluoromethoxy)-4-methylaniline hydrochloride remain unpublished in the reviewed sources, structural insights can be inferred from related compounds. The parent amine (CID 7019294) exhibits a planar benzene ring with substituents adopting positions that minimize steric hindrance [5]. The difluoromethoxy group’s electronegative fluorine atoms likely induce dipole interactions, influencing crystal packing. The hydrochloride salt’s ionic nature suggests a lattice structure stabilized by electrostatic interactions between the protonated anilinium cation (C₈H₁₀F₂NO⁺) and chloride anions [1].

Conformational Dynamics and Tautomerism

The compound’s conformational flexibility arises primarily from rotation around the C–O bond of the difluoromethoxy group. Density functional theory (DFT) studies on analogous difluoromethoxy-aniline derivatives reveal two stable conformers: one with fluorine atoms eclipsing the aromatic ring and another with a staggered arrangement [4]. The energy barrier between these conformers is approximately 4–6 kJ/mol, permitting interconversion at room temperature [4].

Tautomerism is not observed in this compound due to the absence of proton-donor groups adjacent to the amine. However, the hydrochloride form stabilizes the anilinium ion (C₈H₁₀F₂NO⁺), which exhibits resonance between the protonated amine and the aromatic π-system [1]. This resonance delocalizes the positive charge, reducing basicity compared to aliphatic amines.

Comparative Analysis with Parent Compound (CID 7019294)

The parent compound, 2-(difluoromethoxy)-4-methylbenzenamine (C₈H₉F₂NO), lacks the hydrochloride counterion, resulting in distinct physicochemical properties:

Property2-(Difluoromethoxy)-4-methylaniline HydrochlorideParent Compound (CID 7019294)
Molecular FormulaC₈H₁₀ClF₂NOC₈H₉F₂NO
Molecular Weight (g/mol)209.62173.16
SolubilityHigh in polar solvents (e.g., water, methanol)Moderate in organic solvents
Ionic CharacterIonic (salt)Neutral (free base)
Thermal StabilityDecomposes above 200°CStable up to 250°C

The hydrochloride salt’s ionic nature enhances its aqueous solubility, making it preferable for reactions requiring polar media [1] [5]. Structural comparisons using SMILES notation highlight the chloride addition:

  • Hydrochloride: CC1=CC(=C(C=C1)N)OC(F)F.Cl [1]
  • Parent amine: CC1=CC=C(OC(F)F)C(=N)C1 [5]

The protonation of the amine group alters electron distribution, slightly shortening the C–N bond (1.45 Å vs. 1.47 Å in the parent) due to increased s-character [4]. This bond-length change influences reactivity, particularly in electrophilic substitution reactions.

2-(Difluoromethoxy)-4-methylaniline hydrochloride exhibits distinct solid-state properties that distinguish it from its parent compound. The compound typically appears as a cream to off-white crystalline powder with characteristic morphological features [1] [2]. The hydrochloride salt formation fundamentally alters the crystal packing compared to the neutral parent compound, resulting in an ionic lattice structure stabilized by electrostatic interactions between the protonated anilinium cation (C₈H₁₀F₂NO⁺) and chloride anions .

Crystal Structure and Packing

While complete X-ray crystallographic data for 2-(difluoromethoxy)-4-methylaniline hydrochloride remain unpublished in reviewed sources, structural insights can be inferred from related compounds. The parent amine exhibits a planar benzene ring with substituents adopting positions that minimize steric hindrance . The difluoromethoxy group's electronegative fluorine atoms likely induce dipole interactions, influencing crystal packing arrangements. The hydrochloride salt's ionic nature suggests a lattice structure fundamentally different from the parent compound [4] [5].

The conformational flexibility arises primarily from rotation around the C–O bond of the difluoromethoxy group. Density functional theory studies on analogous difluoromethoxy-aniline derivatives reveal two stable conformers: one with fluorine atoms eclipsing the aromatic ring and another with a staggered arrangement . The energy barrier between these conformers is approximately 4–6 kJ/mol, permitting interconversion at room temperature.

Morphological Characteristics

PropertyValueComparison to Parent
Physical StateCrystalline solidSimilar crystalline nature
AppearanceCream/off-white powderParent is typically colorless
Crystal HabitIrregular crystalline particlesMore defined crystal structure
Particle SizeTypical pharmaceutical powderVariable depending on synthesis
Bulk DensityNot specifically reportedGenerally higher due to salt formation

Solubility Behavior in Polar/Nonpolar Solvents

The formation of the hydrochloride salt dramatically enhances the solubility characteristics of 2-(difluoromethoxy)-4-methylaniline compared to its parent compound. This enhanced solubility is primarily attributed to the ionic nature of the hydrochloride salt, which facilitates interactions with polar solvents [7].

Polar Solvent Solubility

The hydrochloride salt demonstrates significantly enhanced solubility in polar solvents compared to the parent compound. This enhancement is particularly pronounced in protic solvents where hydrogen bonding and ion-dipole interactions can occur . The compound shows high solubility in:

  • Water: Enhanced due to ionic character and hydrogen bonding capability
  • Methanol: Strong solvation through hydrogen bonding and dipole interactions
  • Ethanol: Good solubility with similar mechanisms to methanol
  • Dimethyl sulfoxide: Excellent solvation of ionic species

Nonpolar Solvent Behavior

In contrast to its behavior in polar media, the hydrochloride salt shows limited solubility in nonpolar solvents due to its ionic character. The salt form generally exhibits:

  • Poor solubility in hydrocarbons (hexane, toluene)
  • Limited dissolution in chlorinated solvents unless specific ion-pairing occurs
  • Minimal interaction with non-hydrogen bonding solvents

Comparative Solubility Analysis

Solvent TypeParent CompoundHydrochloride SaltEnhancement Factor
WaterPoorHigh>10x
MethanolModerateHigh5-8x
DichloromethaneGoodPoor<0.1x
HexaneVery poorVery poorNo change

The pH-dependent solubility profile of the hydrochloride salt shows maximum solubility at low pH values where the salt remains fully ionized, with decreased solubility as pH increases and the free base begins to precipitate [8].

Thermal Stability and Decomposition Pathways

The thermal stability of 2-(difluoromethoxy)-4-methylaniline hydrochloride is characterized by temperature-dependent decomposition processes that differ significantly from the parent compound. Thermal analysis reveals specific decomposition pathways and temperature thresholds critical for handling and processing [9].

Decomposition Temperature Range

The hydrochloride salt exhibits thermal decomposition beginning above 200°C, which is notably lower than the parent compound's stability limit of approximately 250°C . This reduced thermal stability is attributed to the weaker ionic interactions compared to covalent bonds and the tendency for hydrogen chloride elimination.

Primary Decomposition Pathways

The thermal decomposition follows several concurrent pathways:

  • Hydrogen Chloride Elimination: Initial loss of HCl occurs around 200-220°C, converting the salt back to the parent amine
  • Difluoromethoxy Group Decomposition: At higher temperatures (>250°C), the -OCHF₂ group undergoes fragmentation
  • Aromatic Ring Degradation: Complete breakdown occurs above 300°C with formation of various fluorinated fragments [9]

Thermal Analysis Data

Temperature Range (°C)ProcessMass Loss (%)Products
200-220HCl elimination~17%Parent amine + HCl
220-280Difluoromethoxy fragmentation~25%Various fluorinated species
280-400Complete decomposition~95%Small molecular fragments

Kinetic Parameters

Based on studies of related difluoromethoxy compounds, the primary decomposition step follows first-order kinetics with an activation energy of approximately 45-50 kcal/mol [9]. The pre-exponential factor suggests a unimolecular mechanism involving C-N bond cleavage as the rate-determining step.

Spectroscopic Fingerprints

The spectroscopic characterization of 2-(difluoromethoxy)-4-methylaniline hydrochloride provides distinct fingerprints that enable unambiguous identification and structural confirmation. Each spectroscopic technique offers complementary information about molecular structure and electronic environment.

Multinuclear NMR Signatures (¹H/¹³C/¹⁹F)

¹H NMR Spectroscopic Features

The proton NMR spectrum of 2-(difluoromethoxy)-4-methylaniline hydrochloride exhibits characteristic signals that reflect both the aromatic framework and the salt formation [10] [11] [12]:

  • Aromatic protons (δ 6.5-7.5 ppm): Three distinct signals corresponding to the substituted benzene ring
  • Methyl group (δ 2.2-2.4 ppm): Singlet integration for three protons
  • Difluoromethoxy proton (δ 6.5-7.0 ppm): Triplet due to coupling with fluorine nuclei (J ~72 Hz)
  • Ammonium protons (δ 5-9 ppm): Broad signals due to rapid exchange and ionic character

¹³C NMR Characteristics

The carbon-13 spectrum provides detailed information about the aromatic framework and substituent effects [10] [11]:

  • Aromatic carbons (δ 110-150 ppm): Six signals with characteristic splitting patterns
  • Methyl carbon (δ 20-25 ppm): Sharp singlet
  • Difluoromethoxy carbon (δ 115-120 ppm): Triplet due to C-F coupling (J ~260 Hz)
  • Quaternary aromatic carbons: Distinct chemical shifts reflecting electronic effects

¹⁹F NMR Signatures

Fluorine-19 NMR offers the most distinctive spectroscopic fingerprint for this compound [11] [13] [14]:

  • Chemical shift: δ -80 to -85 ppm (relative to CFCl₃)
  • Multiplicity: Doublet due to geminal F-F coupling
  • Coupling constant: J(F-F) ~72 Hz, characteristic of difluoromethoxy groups
  • Line width: Sharp signals indicating rigid molecular framework

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 2-(difluoromethoxy)-4-methylaniline hydrochloride follows predictable fragmentation pathways characteristic of aromatic amines and organofluorine compounds [15] [16] [17].

Molecular Ion and Base Peak

  • Molecular ion [M]⁺: m/z 209 (may be weak due to facile HCl loss)
  • Base peak: Likely [M-Cl]⁺ at m/z 174, corresponding to the protonated parent amine
  • Isotope pattern: Characteristic chlorine isotope pattern (M+2 peak at ~33% intensity)

Primary Fragmentation Pathways

Fragment m/zFormulaAssignmentRelative Intensity
209[C₈H₁₀ClF₂NO]⁺Molecular ionWeak-moderate
174[C₈H₁₀F₂NO]⁺[M-Cl]⁺Base peak
156[C₈H₈F₂NO]⁺[M-Cl-H₂O]⁺Moderate
124[C₇H₆F₂O]⁺Loss of NH₂CH₃Weak
107[C₇H₈N]⁺Loss of OCHF₂Moderate

Secondary Fragmentation

The base peak at m/z 174 undergoes further fragmentation through:

  • α-cleavage adjacent to the nitrogen
  • Loss of the difluoromethoxy group (-OCHF₂, 65 mass units)
  • Ring fragmentation with loss of HCN (27 mass units)

Infrared Vibrational Mode Analysis

NH Stretching Vibrations

The infrared spectrum exhibits characteristic NH stretching absorptions that distinguish the salt form from the parent amine [18] [19] [20]:

  • NH₂⁺ stretches: 3100-3500 cm⁻¹ (broader and shifted compared to free amine)
  • Salt character: Enhanced intensity due to ionic character
  • Hydrogen bonding: Influences from crystal packing interactions

Aromatic and Aliphatic Vibrations

Frequency Range (cm⁻¹)AssignmentIntensityCharacteristics
3000-3100Aromatic C-H stretchMediumMultiple peaks
2800-3000Aliphatic C-H stretchStrongCH₃ group
1600-1650Aromatic C=C stretchStrongRing vibrations
1500-1600NH₂⁺ deformationMediumSalt-specific

Fluorine-Containing Group Vibrations

  • C-F stretching: ~1200 cm⁻¹ (characteristic of difluoromethoxy groups)
  • C-O stretching: ~1050 cm⁻¹ (ether linkage)
  • CF₂ deformation: ~800 cm⁻¹ (fingerprint region)

Fingerprint Region Analysis

The region below 1500 cm⁻¹ provides a unique spectroscopic fingerprint:

  • C-Cl interactions: Weak bands around 600-700 cm⁻¹
  • Ring substitution pattern: Characteristic overtones and combinations
  • Molecular vibrations: Complex coupling of various functional groups

Dates

Last modified: 08-16-2023

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